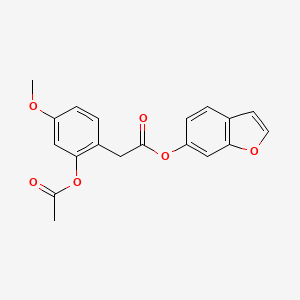![molecular formula C8H13NO4S B12900826 L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- CAS No. 138605-01-3](/img/structure/B12900826.png)
L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid is a complex organic compound with a unique structure that includes an amino group, a tetrahydrofuran ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the tetrahydrofuran derivative with a thiol compound in the presence of a base.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the tetrahydrofuran ring, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Applications De Recherche Scientifique
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The thioether and amino groups play crucial roles in its binding to target molecules, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: A platelet-activating factor involved in various inflammatory diseases.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
138605-01-3 |
|---|---|
Formule moléculaire |
C8H13NO4S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(3R)-2-oxooxolan-3-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c9-6(7(10)11)4-14-3-5-1-2-13-8(5)12/h5-6H,1-4,9H2,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
XOEXQMWQGADWPA-WDSKDSINSA-N |
SMILES isomérique |
C1COC(=O)[C@@H]1CSC[C@@H](C(=O)O)N |
SMILES canonique |
C1COC(=O)C1CSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


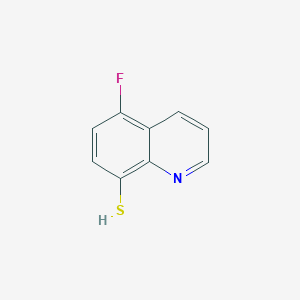
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)


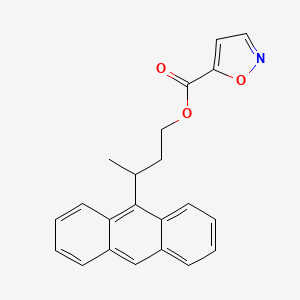
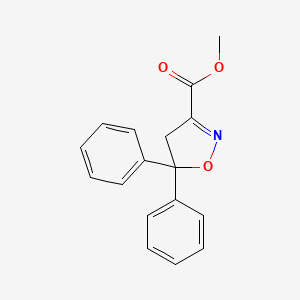
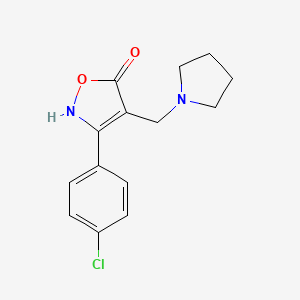
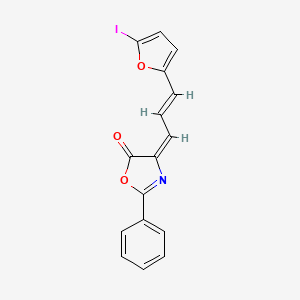
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)

![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)

